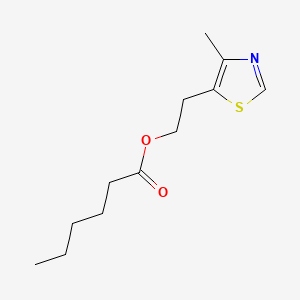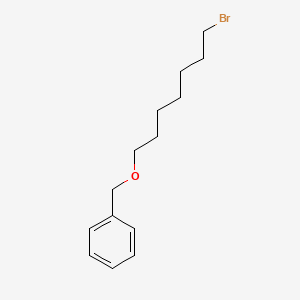
罗替戈汀盐酸盐
科学研究应用
作用机制
罗替戈汀盐酸盐作为多巴胺激动剂,激活体内多巴胺受体。它模拟神经递质多巴胺的作用,导致基底神经节运动区的多巴胺能传递改善。 这种作用有助于缓解帕金森病和不安腿综合征的症状 .
类似化合物:
罗匹尼罗: 另一种非麦角类多巴胺激动剂,用于治疗帕金森病。
普拉克索: 具有类似应用的多巴胺激动剂。
比较:
罗替戈汀与罗匹尼罗: 罗替戈汀通过透皮贴剂给药,提供连续的药物递送,而罗匹尼罗口服.
罗替戈汀与普拉克索: 两种药物都用于治疗帕金森病,但罗替戈汀的透皮递送系统为患有胃肠道问题的患者提供了另一种选择.
生化分析
Biochemical Properties
Rotigotine hydrochloride acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor . It also functions as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . These interactions inhibit dopamine uptake and prolactin secretion, contributing to its therapeutic effects in neurological disorders .
Cellular Effects
Rotigotine hydrochloride influences various cellular processes, particularly in dopaminergic neurons. It stimulates dopamine receptors, enhancing dopaminergic transmission in the brain . This stimulation affects cell signaling pathways, gene expression, and cellular metabolism, leading to improved motor function in patients with Parkinson’s disease . Additionally, rotigotine hydrochloride has been shown to possess antidepressant effects, potentially influencing mood-related cellular pathways .
Molecular Mechanism
The molecular mechanism of rotigotine hydrochloride involves its binding to dopamine receptors, mimicking the action of dopamine . By activating these receptors, it enhances dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus and putamen regions . This activation leads to improved motor control and reduced symptoms of Parkinson’s disease . Rotigotine hydrochloride also interacts with α-2-adrenergic and 5HT1A receptors, contributing to its overall therapeutic profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rotigotine hydrochloride have been observed to change over time. The drug is formulated as a once-daily transdermal patch, providing a slow and constant supply of the drug over 24 hours . This continuous delivery system ensures stable drug levels, minimizing fluctuations and maintaining therapeutic efficacy . Studies have shown that rotigotine hydrochloride remains stable and effective over extended periods, with minimal degradation .
Dosage Effects in Animal Models
In animal models, the effects of rotigotine hydrochloride vary with different dosages. Studies have demonstrated that higher doses of the drug result in more pronounced therapeutic effects, but also increase the risk of adverse effects . For instance, in 6-hydroxy-dopamine-lesioned rats, a model for Parkinson’s disease, the effective dose in 50% of animals (ED50) was found to be 0.03 μmol/kg . Higher doses may lead to side effects such as dyskinesia and hallucinations .
Metabolic Pathways
Rotigotine hydrochloride is extensively metabolized by conjugation and N-dealkylation . The predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine . These metabolic pathways ensure the efficient breakdown and elimination of the drug from the body .
Transport and Distribution
Rotigotine hydrochloride is delivered continuously through the skin using a silicone-based transdermal patch . This method of delivery ensures a constant absorption of the drug into the central circulation, mimicking zero-order kinetics . The drug is then distributed throughout the body, reaching target tissues and exerting its therapeutic effects .
Subcellular Localization
The subcellular localization of rotigotine hydrochloride primarily involves its interaction with dopamine receptors on the cell membrane . By binding to these receptors, the drug activates intracellular signaling pathways that lead to its therapeutic effects . Additionally, rotigotine hydrochloride may interact with other cellular components, such as α-2-adrenergic and 5HT1A receptors, further influencing its activity and function .
准备方法
合成路线和反应条件: 罗替戈汀盐酸盐的合成涉及几个关键步骤:
胺化: 从5-甲氧基-2-四氢萘酮开始,进行胺化以引入氨基。
不对称还原: 此步骤使用汉茨酯1, 4-二氢吡啶作为还原剂,手性磷酸作为催化剂,产生手性中间体。
卤化: 中间体进行卤化以引入卤素原子。
甲氧基去除: 最后,去除甲氧基以得到罗替戈汀.
工业生产方法: 罗替戈汀盐酸盐的工业生产涉及制备含药粘合剂、涂覆在保护衬垫上、蒸发溶剂、层压背衬膜、切割贴剂以及热封贴剂周围的小袋 .
反应类型:
氧化: 罗替戈汀可以发生氧化,这可能导致杂质的形成。
还原: 不对称还原是其合成中的一个关键步骤。
取代: 卤化是其合成中涉及的取代反应的一个例子.
常见试剂和条件:
还原剂: 汉茨酯1, 4-二氢吡啶。
催化剂: 手性磷酸。
卤化试剂: 溴化氢.
主要产品:
相似化合物的比较
Ropinirole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar applications.
Comparison:
Rotigotine vs. Ropinirole: Rotigotine is administered via a transdermal patch, providing continuous drug delivery, whereas ropinirole is taken orally.
Rotigotine vs. Pramipexole: Both are used to treat Parkinson’s disease, but rotigotine’s transdermal delivery system offers an alternative for patients with gastrointestinal issues.
Rotigotine hydrochloride stands out due to its unique transdermal delivery system, providing a continuous supply of the drug and potentially improving patient compliance .
属性
IUPAC Name |
(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154792 | |
| Record name | Rotigotine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125572-93-2 | |
| Record name | Rotigotine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rotigotine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rotigotine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROTIGOTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


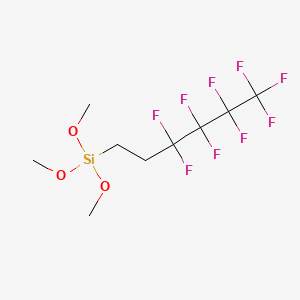
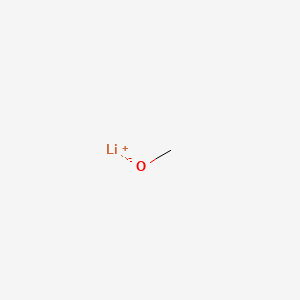


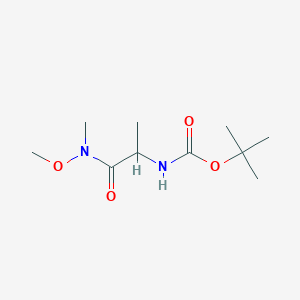

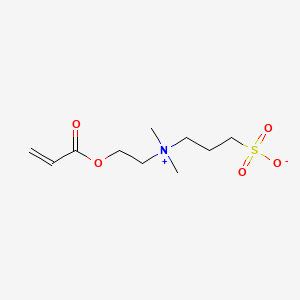
![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

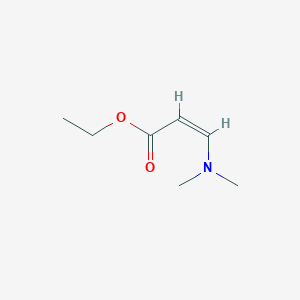
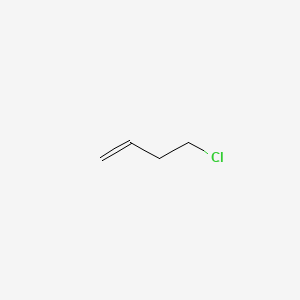
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
